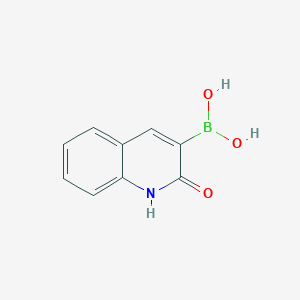

(2-Hydroxyquinolin-3-yl)boronic acid

Description

BenchChem offers high-quality (2-Hydroxyquinolin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxyquinolin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRFRJDLNNSOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2NC1=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677803 | |

| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101864-58-7 | |

| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Hydroxyquinolin-3-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyquinolin-3-yl)boronic acid is a bifunctional organic compound that incorporates two key pharmacophores: the 2-hydroxyquinoline (or 2-quinolone) scaffold and the boronic acid moiety. This unique combination makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The quinoline ring system is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, exhibiting diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties[1]. Boronic acids, on the other hand, are versatile synthetic intermediates, most notably utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds[2][3]. Furthermore, the boronic acid group itself can act as a pharmacophore, capable of forming reversible covalent bonds with diols, a feature exploited in drug design and for the development of sensors[4].

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Hydroxyquinolin-3-yl)boronic acid, with a focus on its utility for researchers and professionals in the field of drug discovery and development.

Core Chemical and Physical Properties

While specific experimental data for (2-Hydroxyquinolin-3-yl)boronic acid is not extensively reported in peer-reviewed literature, its properties can be inferred from the well-established chemistry of its constituent parts: the 2-hydroxyquinoline core and the arylboronic acid functional group.

| Property | Value | Source |

| Molecular Formula | C₉H₈BNO₃ | [Commercial Supplier Data] |

| Molecular Weight | 188.98 g/mol | [Commercial Supplier Data] |

| Appearance | Expected to be a solid | [General knowledge of boronic acids] |

| pKa | Estimated to be in the range of 8-10 for the boronic acid moiety. The 2-hydroxyquinoline nitrogen is weakly basic, and the hydroxyl group is weakly acidic. | [General knowledge of arylboronic acids and quinolinols] |

| Solubility | Expected to have low solubility in water and nonpolar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF. | [General knowledge of quinoline and boronic acid derivatives] |

| Stability | Boronic acids can be prone to dehydration to form boroxines, especially upon heating. Should be stored in a cool, dry place. | [General knowledge of boronic acid stability] |

Tautomerism of the 2-Hydroxyquinoline Core

An important characteristic of the 2-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with its 2-quinolone form. For the parent 2-hydroxyquinoline, the equilibrium overwhelmingly favors the 2-quinolone tautomer. This tautomerism can influence the molecule's electronic properties, hydrogen bonding capabilities, and reactivity.

Caption: Tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolone.

Synthesis of (2-Hydroxyquinolin-3-yl)boronic acid

Proposed Synthetic Pathway: Miyaura Borylation

This approach would involve the reaction of a 3-halo-2-hydroxyquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Caption: Proposed synthetic workflow for (2-Hydroxyquinolin-3-yl)boronic acid.

Illustrative Experimental Protocol (Hypothetical)

Caution: This is a hypothetical protocol and should be optimized and validated in a laboratory setting.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-hydroxyquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Pinacol Ester: Purify the crude product by column chromatography on silica gel to obtain the (2-hydroxyquinolin-3-yl)boronic acid pinacol ester.

-

Hydrolysis: Dissolve the purified pinacol ester in a mixture of acetone and aqueous HCl (e.g., 2 M). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Isolation of Boronic Acid: Remove the acetone under reduced pressure. The aqueous layer may be extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield (2-Hydroxyquinolin-3-yl)boronic acid. Alternatively, the product may precipitate from the aqueous solution and can be collected by filtration.

Reactivity and Applications in Organic Synthesis

The primary utility of (2-Hydroxyquinolin-3-yl)boronic acid in organic synthesis is expected to be as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of a C-C bond between the C3 position of the 2-hydroxyquinoline core and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates. This provides a powerful tool for the synthesis of complex molecules with potential biological activity.

Sources

(2-Hydroxyquinolin-3-yl)boronic acid CAS number 1101864-58-7

CAS Number: 1101864-58-7 Synonyms: (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid; 3-Borono-2-hydroxyquinoline

Executive Summary

(2-Hydroxyquinolin-3-yl)boronic acid represents a specialized heterocyclic building block that bridges the reactivity of organoboron species with the pharmacologically privileged quinolone scaffold. Unlike simple phenylboronic acids, this molecule exhibits complex structural dynamics due to the adjacent nitrogen and oxygen atoms, leading to distinct tautomeric behaviors that dictate its solubility, stability, and reactivity. This guide provides a comprehensive technical analysis for researchers utilizing this compound in high-value medicinal chemistry campaigns, specifically for kinase inhibition and antimicrobial drug discovery.

Structural Dynamics & Tautomerism

The nomenclature "(2-Hydroxyquinolin-3-yl)boronic acid" suggests an enol (lactim) structure. However, in both solid-state and solution phases (particularly in polar solvents like DMSO or Methanol), the molecule predominantly exists as the 2-quinolone (lactam) tautomer.

Expert Insight: This distinction is not merely academic; it is the primary determinant of the reaction success. The amide-like character of the lactam form significantly reduces the electron density on the aromatic ring compared to the hydroxy-pyridine form, altering the oxidative addition rates in cross-coupling reactions. Furthermore, the N-H moiety in the lactam form can act as a catalyst poison if not properly sequestered or if the catalyst ligand is insufficiently bulky.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms, highlighting the thermodynamic preference for the lactam species.

Figure 1: Tautomeric equilibrium favoring the 2-quinolone (lactam) form, which dictates solubility and intermolecular interactions.

Reactivity Profile & Stability

Researchers must navigate two primary stability challenges when handling CAS 1101864-58-7:

A. Protodeboronation

Heterocyclic boronic acids, particularly those with heteroatoms adjacent to the carbon-boron bond (C3 position), are susceptible to hydrolytic cleavage of the C-B bond (protodeboronation).

-

Mechanism: The basic conditions required for Suzuki coupling can facilitate the attack of water on the boron atom, leading to a boronate intermediate that collapses to the de-borylated quinolone.

-

Mitigation: Use mild bases (e.g.,

instead of

B. Anhydride Formation (Trimerization)

Like many boronic acids, this compound spontaneously dehydrates to form cyclic boroxine anhydrides (trimers) upon storage.

-

Impact: This alters the effective molecular weight. While the boroxine usually reverts to the monomeric acid under aqueous reaction conditions, stoichiometry calculations should account for this potential variance.

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent uncontrolled hydration/dehydration cycles.

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold is introducing the 2-quinolone moiety into biaryl systems. The following protocol is optimized to suppress protodeboronation and manage the low solubility of the quinolone starting material.

Optimized Experimental Protocol

Objective: Coupling (2-Hydroxyquinolin-3-yl)boronic acid with an aryl bromide (Ar-Br).

| Component | Reagent/Condition | Role/Rationale |

| Solvent | 1,4-Dioxane : | Dioxane solubilizes the organic reactants; trace water is essential for the boronate transmetalation cycle. |

| Base | Mild base minimizes protodeboronation compared to carbonates or hydroxides. | |

| Catalyst | Ferrocenyl ligand prevents palladium aggregation and resists poisoning by the quinolone nitrogen. | |

| Alternative | Use for sterically hindered or electron-rich aryl bromides. XPhos forms a protective shell around the active Pd center. | |

| Temp/Time | 90°C, 4–12 hours | High temperature required to overcome the activation energy of the electron-deficient quinolone system. |

Step-by-Step Workflow

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aryl bromide (1.0 equiv), (2-hydroxyquinolin-3-yl)boronic acid (1.2 equiv), and

(2.0 equiv). -

Solvation: Add degassed 1,4-Dioxane and water (10:1 ratio).

-

Catalyst Addition: Add

(0.05 equiv) last to minimize induction time. Seal the vial immediately. -

Reaction: Heat to 90°C. Monitor by TLC or LC-MS.

-

Note: The boronic acid spot will disappear, and a fluorescent product spot typically appears.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The product may precipitate in the organic layer due to the quinolone moiety; if so, filter the solid directly.

Visualization: Coupling Workflow

Figure 2: Step-by-step decision matrix for the Suzuki-Miyaura coupling of CAS 1101864-58-7.

Medicinal Chemistry Applications

The 3-substituted-2-quinolone scaffold is a validated pharmacophore in several therapeutic areas.

-

Kinase Inhibition: The quinolone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes (e.g., receptor tyrosine kinases). The boronic acid allows for the modular attachment of "tail" groups that extend into the hydrophobic pocket of the enzyme.

-

Antimicrobials: Analogs of this structure are investigated as non-fluoroquinolone gyrase inhibitors, useful for targeting resistant bacterial strains. The 2-oxo functionality is critical for hydrogen bonding within the active site of DNA gyrase.

-

Fluorescent Probes: 2-Quinolones exhibit strong fluorescence. Derivatives synthesized from this boronic acid are used as environment-sensitive probes for protein folding studies.

References

-

PubChem. (n.d.). (2-Hydroxyquinolin-3-yl)boronic acid (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for Suzuki mechanism and base selection). Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Reference for protodeboronation mechanisms). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of (2-Hydroxyquinolin-3-yl)boronic acid

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant motifs is a cornerstone of rational drug design. This guide delves into the molecular architecture and chemical attributes of (2-Hydroxyquinolin-3-yl)boronic acid, a compound that marries two such "privileged scaffolds": the quinoline ring system and the boronic acid functional group. The quinoline moiety is a bicyclic aromatic heterocycle prevalent in a vast array of therapeutic agents, renowned for its ability to interact with diverse biological targets. Concurrently, the boronic acid group has emerged as a versatile pharmacophore, most notably for its unique ability to form reversible covalent bonds with active site serine residues in enzymes, a feature famously exploited in the proteasome inhibitor bortezomib.[1]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It will elucidate the structural features, synthesis, and characterization of (2-Hydroxyquinolin-3-yl)boronic acid, while also exploring its potential reactivity and applications as a building block in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

(2-Hydroxyquinolin-3-yl)boronic acid possesses the chemical formula C₉H₈BNO₃ and a molecular weight of 188.98 g/mol .[2][3][4] The molecule's structure is characterized by a quinoline ring system substituted with a hydroxyl group at the 2-position and a boronic acid group [-B(OH)₂] at the 3-position.

Tautomerism and Electronic Effects

An important structural consideration for the 2-hydroxyquinoline scaffold is the existence of keto-enol tautomerism. The 2-hydroxyquinoline form is in equilibrium with its 2-quinolone tautomer. In the solid state and in most solvents, the quinolone form is generally favored. This tautomerism influences the electronic properties of the ring and the reactivity of adjacent functional groups. The electron-withdrawing nature of the boronic acid group and the electronic landscape of the quinolone ring are key determinants of the molecule's chemical behavior.

Molecular Structure of (2-Hydroxyquinolin-3-yl)boronic acid (Quinolone Tautomer)

Caption: 2D structure of the 2-quinolone tautomer.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₈BNO₃ | [2][3][4] |

| Molecular Weight | 188.98 g/mol | [2][3][4] |

| Appearance | Expected to be a solid | [4] |

| SMILES | B(C1=CC2=CC=CC=C2NC1=O)(O)O | [5] |

| InChI | InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) | [4][5] |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis would likely commence from a halogenated precursor, such as 3-bromo-2-hydroxyquinoline. This starting material can then undergo a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be deprotected to yield the final boronic acid.

Proposed Synthesis Workflow Diagram

Caption: A plausible synthetic route to the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

-

Reaction Setup: To a dry, argon-flushed flask, add 3-bromo-2-hydroxyquinoline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or DMF.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude boronate ester by column chromatography on silica gel.

-

Deprotection: Dissolve the purified boronate ester in a solvent mixture such as THF/water. Add an acid (e.g., HCl) or a base and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Final Isolation: Neutralize the reaction mixture if necessary and extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. The final product can be further purified by recrystallization.

Spectroscopic Characterization (Expected)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for (2-Hydroxyquinolin-3-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating hydroxyl/keto group and the electron-withdrawing boronic acid group. A broad singlet corresponding to the exchangeable protons of the B(OH)₂ and the N-H of the quinolone tautomer would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The carbons attached to the oxygen, nitrogen, and boron atoms will have characteristic chemical shifts.

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. A single, broad signal is expected in the region of δ 20-30 ppm, which is characteristic of a trigonal boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the boronic acid and the N-H stretch of the quinolone.

-

Strong absorption around 1650-1680 cm⁻¹ due to the C=O stretching of the quinolone tautomer.

-

Bands in the 1300-1400 cm⁻¹ region are attributable to the B-O stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations will also be present in their expected regions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass spectrum indicates several possible adducts.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.06700 |

| [M+Na]⁺ | 212.04894 |

| [M-H]⁻ | 188.05244 |

Reactivity and Applications in Drug Development

The unique chemical nature of (2-Hydroxyquinolin-3-yl)boronic acid, combining a quinoline core with a boronic acid, opens up numerous possibilities for its application in drug discovery.

Role as a Serine Protease Inhibitor

Boronic acids are well-documented inhibitors of serine proteases.[1] The boron atom acts as an electrophile and can be attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively inhibiting the enzyme. This mechanism is central to the action of several FDA-approved drugs.[1]

Inhibition Mechanism of a Serine Protease

Caption: Boronic acid inhibiting a serine protease.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

Beyond its potential as a bioactive molecule itself, (2-Hydroxyquinolin-3-yl)boronic acid is a valuable synthetic intermediate. The boronic acid moiety can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.[1] This enables the facile introduction of the 2-hydroxyquinolin scaffold into larger, more complex molecules, greatly expanding the chemical space available for drug discovery programs.

Potential as a Dual-Targeting Agent

Recent research has highlighted the potential of boronic acid-containing quinoline compounds as inhibitors of multiple protein kinases, such as CLK and ROCK, which are implicated in cancer.[6] The boronic acid moiety can form key hydrogen bonding interactions with residues in the kinase active site.[6] This suggests that (2-Hydroxyquinolin-3-yl)boronic acid could serve as a foundational scaffold for the development of multi-target inhibitors, a desirable attribute in oncology for overcoming drug resistance.

Handling and Storage

(2-Hydroxyquinolin-3-yl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. It is recommended to store the compound in a dry, sealed container in a cool place.[2] Boronic acids can be prone to dehydration to form boroxines, so storage in a desiccated environment is advisable.

Conclusion

(2-Hydroxyquinolin-3-yl)boronic acid is a molecule of significant interest at the intersection of heterocyclic chemistry and medicinal chemistry. Its structure, which combines the biologically relevant quinoline nucleus with the versatile boronic acid functional group, makes it a compelling candidate for further investigation. This guide has provided a technical framework for understanding its molecular structure, plausible synthesis, and expected analytical characteristics. The true potential of this compound lies in its application as both a potential therapeutic agent, particularly as an enzyme inhibitor, and as a versatile building block for the synthesis of more complex molecular architectures. As the field of drug discovery continues to evolve, such strategically designed hybrid molecules will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

PubChem. (2-hydroxyquinolin-3-yl)boronic acid. [Link]

-

ChemBK. 2-hydroxyquinolin-3-ylboronic acid. [Link]

-

MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 1101864-58-7 | 2-Hydroxyquinolin-3-ylboronic acid - Synblock [synblock.com]

- 3. chembk.com [chembk.com]

- 4. 2-Hydroxyquinolin-3-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - (2-hydroxyquinolin-3-yl)boronic acid (C9H8BNO3) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of (2-Hydroxyquinolin-3-yl)boronic acid

Introduction

(2-Hydroxyquinolin-3-yl)boronic acid is a fascinating heterocyclic compound that merges the structural motifs of 2-hydroxyquinoline and a boronic acid. This unique combination imparts a complex physicochemical character that is of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous biologically active compounds, while the boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property leveraged in chemical sensors and drug delivery systems.

A thorough understanding of the solubility profile of (2-Hydroxyquinolin-3-yl)boronic acid is paramount for its successful application in these fields. Solubility profoundly influences a compound's bioavailability, formulation feasibility, and performance in various assays. This in-depth technical guide provides a comprehensive overview of the anticipated solubility characteristics of (2-Hydroxyquinolin-3-yl)boronic acid, detailed experimental protocols for the precise determination of its solubility, and an exploration of the key factors governing its dissolution. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this intriguing molecule.

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the solubility of (2-Hydroxyquinolin-3-yl)boronic acid can be derived from the known properties of its constituent parts: 2-hydroxyquinoline and arylboronic acids.

2-Hydroxyquinoline Scaffold:

2-Hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 2-quinolone. This equilibrium is sensitive to the solvent environment. The lactam (keto) form is generally favored in polar solvents. In terms of solubility, 2-hydroxyquinoline is sparingly soluble in cold water but demonstrates increased solubility in hot water and is soluble in many organic solvents. Specifically, it is known to be slightly soluble in water (approximately 1 g/950 mL) and soluble in ethanol, diethyl ether, and dilute hydrochloric acid. The solubility in dilute acid suggests that the nitrogen atom in the quinoline ring can be protonated, enhancing its aqueous solubility.

Boronic Acid Moiety:

Boronic acids are Lewis acids, and their acidity, as measured by their pKa, is a critical determinant of their solubility. Arylboronic acids typically exhibit pKa values in the range of 4 to 10.[1] The pKa of unsubstituted phenylboronic acid is in the range of 8.64–8.90.[2] The presence of electron-withdrawing or -donating groups on the aromatic ring can significantly influence the pKa. Boronic acids are generally characterized by low aqueous solubility, a factor that can present challenges in their formulation and application.[3] However, their solubility can be enhanced by forming boronate esters with polyols like mannitol, a strategy sometimes employed in drug formulation.[3]

Predicted Solubility Profile of (2-Hydroxyquinolin-3-yl)boronic acid:

Based on the characteristics of its parent structures, the following solubility behavior can be anticipated for (2-Hydroxyquinolin-3-yl)boronic acid:

-

pH-Dependent Solubility: The molecule possesses both an acidic boronic acid group and a basic nitrogen atom in the quinoline ring, making it an amphoteric substance. Therefore, its aqueous solubility is expected to be highly dependent on the pH of the medium. At low pH, the quinoline nitrogen will be protonated, leading to increased solubility. At high pH, the boronic acid will be deprotonated to form a boronate salt, which is also expected to be more soluble than the neutral species. The minimum solubility will likely occur around the isoelectric point.

-

Organic Solvent Solubility: Given the aromatic nature of the quinoline ring system, the compound is expected to be soluble in a range of polar organic solvents. Synthesis procedures for related compounds like 3-quinolineboronic acid utilize solvents such as toluene and tetrahydrofuran (THF) for the reaction and acetonitrile for recrystallization, suggesting solubility in these media, particularly at elevated temperatures.[4]

-

Potential for Low Intrinsic Solubility: The intrinsic solubility (the solubility of the neutral form) of the compound in water is likely to be low due to the presence of the relatively large, hydrophobic quinoline ring system.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₈BNO₃ | [5] |

| Molecular Weight | 188.98 g/mol | [5] |

| CAS Number | 1101864-58-7 | [5] |

| Predicted pKa (Boronic Acid) | 4 - 10 | [1] |

| Predicted pKa (Quinoline N) | ~5 | [6] |

| Predicted Aqueous Solubility | Low intrinsic solubility, pH-dependent | Inferred |

| Predicted Organic Solvent Solubility | Soluble in polar organic solvents (e.g., THF, acetonitrile) | [4] |

Experimental Determination of Solubility Profile

To accurately characterize the solubility of (2-Hydroxyquinolin-3-yl)boronic acid, a systematic experimental approach is required. This involves determining both the thermodynamic and kinetic solubility in various relevant media.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement. The shake-flask method is a widely accepted technique for this determination.

Experimental Workflow:

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

-

Preparation of Solvents and Buffers: Prepare a range of aqueous buffers covering a physiologically and chemically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12). A selection of organic solvents of varying polarity should also be prepared (e.g., water, ethanol, methanol, acetonitrile, tetrahydrofuran, and dimethyl sulfoxide).

-

Sample Preparation: Add an excess amount of solid (2-Hydroxyquinolin-3-yl)boronic acid to a series of vials, each containing a known volume of the different solvents and buffers. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve should be prepared using standard solutions of known concentrations of (2-Hydroxyquinolin-3-yl)boronic acid.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates. This is a high-throughput method often used in early drug discovery.

Experimental Workflow:

Caption: Workflow for kinetic solubility determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (2-Hydroxyquinolin-3-yl)boronic acid in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation and Measurement: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The solubility is then assessed by measuring the turbidity of each well using a nephelometer or by analyzing the concentration of the compound in the supernatant after filtration or centrifugation using HPLC-UV.

Determination of pKa

The pKa values of (2-Hydroxyquinolin-3-yl)boronic acid are critical for understanding its pH-dependent solubility. Both potentiometric and spectrophotometric titration methods are suitable for this purpose.

Logical Relationship for pKa Determination:

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 1101864-58-7 | 2-Hydroxyquinolin-3-ylboronic acid - Synblock [synblock.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the NMR Characterization of (2-Hydroxyquinolin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) characterization of (2-Hydroxyquinolin-3-yl)boronic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the underlying chemical principles and experimental strategies essential for accurate and reliable structural elucidation.

Foundational Principles: Understanding the Molecule's Unique Chemistry

A thorough NMR characterization of (2-Hydroxyquinolin-3-yl)boronic acid necessitates a firm grasp of two key chemical phenomena that dictate its spectral behavior: the tautomerism of the 2-hydroxyquinoline core and the dynamic nature of the boronic acid functional group.

The Lactam-Lactim Tautomerism of the 2-Hydroxyquinoline Moiety

The 2-hydroxyquinoline portion of the molecule is not a static entity but exists in a dynamic equilibrium between two tautomeric forms: the lactim (enol) form and the lactam (keto) form, also known as 2(1H)-quinolone.[1] The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the more polar lactam form is overwhelmingly favored.[1] This is a critical consideration for NMR sample preparation, as the choice of solvent will directly influence the observed chemical shifts and coupling constants. For the purpose of this guide, we will primarily consider the lactam form, which is the predominant species in common NMR solvents like DMSO-d₆ and methanol-d₄.

Diagram: Tautomeric Equilibrium

Caption: Lactam-lactim tautomerism of the 2-hydroxyquinoline core.

The Dynamic Nature of Boronic Acids in Solution

Boronic acids are known to undergo reversible self-condensation to form cyclic trimers known as boroxines, particularly in non-polar solvents or upon heating. This oligomerization can lead to complex and often uninterpretable NMR spectra, with multiple sets of signals corresponding to the monomer and various oligomeric species.[2] To ensure the acquisition of clean, monomeric spectra, it is crucial to employ strategies that disrupt this equilibrium. The use of protic solvents like methanol-d₄ or the addition of a small amount of D₂O can effectively break up the boroxine trimers.[2]

Strategic NMR Analysis: A Multi-faceted Approach

A comprehensive characterization of (2-Hydroxyquinolin-3-yl)boronic acid requires a suite of NMR experiments, each providing a unique piece of the structural puzzle.

Sample Preparation: The Key to High-Quality Spectra

Protocol for Sample Preparation:

-

Solvent Selection: Due to the potential for boroxine formation, methanol-d₄ is the recommended solvent for initial ¹H and ¹³C NMR analysis. DMSO-d₆ can also be used, but the addition of a drop of D₂O may be necessary to sharpen the B(OH)₂ and NH protons and minimize oligomerization.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be employed if necessary.

-

Filtration: For optimal resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for preparing a high-quality NMR sample.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| NH | 11.0 - 12.0 | Broad singlet | Exchangeable with D₂O. |

| B(OH)₂ | 8.0 - 9.0 | Broad singlet | Exchangeable with D₂O. |

| H4 | 8.0 - 8.5 | Singlet | Deshielded due to proximity to the carbonyl and boronic acid groups. |

| H5, H8 | 7.5 - 8.0 | Doublet | Aromatic protons on the carbocyclic ring. |

| H6, H7 | 7.0 - 7.5 | Triplet/Multiplet | Aromatic protons on the carbocyclic ring. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C2 (C=O) | 160 - 165 | Carbonyl carbon of the lactam. |

| C8a, C4a | 135 - 145 | Quaternary carbons at the ring junctions. |

| C4, C5, C6, C7, C8 | 115 - 135 | Aromatic carbons of the carbocyclic ring. |

| C3 | 100 - 110 | Carbon bearing the boronic acid group. The signal may be broad due to quadrupolar relaxation of the attached boron nucleus. |

¹¹B NMR Spectroscopy: Probing the Boronic Acid Group

¹¹B NMR is essential for confirming the presence and electronic environment of the boron atom.

Expected Chemical Shift:

-

In Methanol-d₄: A single, broad resonance is expected in the range of δ 28-33 ppm , characteristic of a trigonal planar arylboronic acid.[3]

-

In the presence of a diol (e.g., from buffer): A second, sharper signal may appear upfield (around δ 5-15 ppm ), corresponding to the formation of a tetrahedral boronate ester.[4]

Protocol for ¹¹B NMR Acquisition:

-

Use a boron-free NMR tube (quartz or high-quality borosilicate).

-

Acquire the spectrum with proton decoupling.

-

Use a broad spectral width (e.g., -100 to 100 ppm) to ensure the signal is captured.

-

A baseline correction is often necessary due to the broad nature of the signals.

2D NMR Spectroscopy: Definitive Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a series of 2D NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for assigning the protons on the carbocyclic ring (H5 through H8).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from H4 to C2, C4a, and C5, and from H5 to C4, C7, and C8a would be expected.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This can be used to confirm stereochemistry and the spatial relationships between different parts of the molecule.

Diagram: 2D NMR Correlation Strategy

Caption: Key expected 2D NMR correlations for structural assignment.

Data Interpretation and Reporting

A comprehensive report on the NMR characterization of (2-Hydroxyquinolin-3-yl)boronic acid should include:

-

A summary table of all ¹H, ¹³C, and ¹¹B chemical shifts, multiplicities, and coupling constants.

-

Annotated spectra showing the assignment of all peaks.

-

A clear description of the solvent used and the sample concentration.

-

A discussion of the observed tautomeric form and the monomeric state of the boronic acid.

-

A summary of the key 2D NMR correlations that support the final structure.

By following this in-depth guide, researchers can confidently and accurately characterize (2-Hydroxyquinolin-3-yl)boronic acid, ensuring the integrity of their scientific findings and advancing their drug discovery and development efforts.

References

-

PubChem. 2-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. Available from: [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available from: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]

-

Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (2-Hydroxyquinolin-3-yl)boronic Acid Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, (2-Hydroxyquinolin-3-yl)boronic acid has emerged as a particularly valuable building block. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures, making it a sought-after intermediate in modern drug discovery programs.[1][2][3] The unique electronic properties of the 2-hydroxyquinoline moiety, existing in tautomeric equilibrium with its quinolin-2(1H)-one form, offer opportunities for nuanced molecular interactions and modulation of pharmacokinetic properties.

This guide provides a comprehensive overview of the primary synthetic routes to key precursors of (2-hydroxyquinolin-3-yl)boronic acid. Eschewing a simple recitation of protocols, we will delve into the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for successful synthesis. Our focus is on empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them effectively.

Part 1: Strategic Approaches to the Quinoline Core

A successful synthesis begins with a sound retrosynthetic strategy. For (2-hydroxyquinolin-3-yl)boronic acid, the most logical disconnection is at the carbon-boron bond. This immediately identifies a 3-functionalized-2-hydroxyquinoline as the critical precursor. The choice of the functional group at the 3-position (typically a halogen) is paramount, as it dictates the subsequent borylation methodology.

Common Precursors and Their Strategic Value:

-

3-Halo-2-hydroxyquinolines (e.g., 3-Bromo-2-hydroxyquinoline): These are arguably the most direct precursors. The halogen atom, typically bromine, serves as a handle for either metal-halogen exchange followed by borylation or for direct palladium-catalyzed borylation. Their synthesis via direct halogenation of the parent 2-hydroxyquinoline is a common, albeit sometimes challenging, approach.[4]

-

2-Chloro-3-formylquinolines: This precursor offers a different strategic advantage. The Vilsmeier-Haack reaction provides a robust method for constructing the quinoline ring system itself, directly installing functional groups at the 2- and 3-positions.[5][6][7][8] The chloro and formyl groups can then be further manipulated to introduce the desired boronic acid functionality.

-

2-Alkoxy-3-haloquinolines: Protecting the hydroxyl group as an ether (e.g., a methoxy group) can be advantageous in certain synthetic sequences.[9][10] This modification alters the electronic properties of the quinoline ring and can improve solubility and reactivity in subsequent steps, such as lithiation. The alkoxy group can be cleaved at a later stage to reveal the final 2-hydroxyquinoline structure.

The selection of a specific precursor often depends on the commercial availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule.

Part 2: Synthesis of Key Precursors

Methodology 1: Synthesis of 3-Bromo-2-hydroxyquinoline

The direct bromination of quinolin-2(1H)-one is a common method for accessing this key precursor. However, controlling the regioselectivity can be challenging, as the quinoline ring is activated towards electrophilic substitution, potentially leading to mixtures of mono- and di-brominated products.[4][10]

Reaction Pathway Rationale: The use of a milder brominating agent like N-Bromosuccinimide (NBS) can offer better control over the reaction compared to molecular bromine (Br₂), minimizing the formation of over-brominated byproducts. The choice of solvent is also critical, with polar aprotic solvents often favoring the desired reaction pathway.

Experimental Protocol: Bromination of 8-Substituted Quinolines

-

Objective: To synthesize 3-bromo-2-hydroxyquinoline via electrophilic bromination.

-

Materials:

-

Quinolin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Sodium thiosulfate solution (10% w/v)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve quinolin-2(1H)-one (1.0 eq) in DMF under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with 10% sodium thiosulfate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 3-bromo-2-hydroxyquinoline.

-

| Parameter | Expected Outcome |

| Yield | 60-80% |

| Appearance | Off-white to pale yellow solid |

| Key ¹H NMR Signals | Characteristic downfield shifts for aromatic protons |

| Key IR Peaks (cm⁻¹) | ~3400 (O-H), ~1650 (C=O) |

Methodology 2: Synthesis of 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds.[7] In this context, acetanilides can be converted directly into 2-chloro-3-formylquinolines in a one-pot procedure.[5][8] This method is particularly useful for creating substituted quinolines by starting with appropriately substituted acetanilides. Greener synthetic approaches utilizing micellar media have also been reported to improve reaction efficiency, especially for deactivated acetanilides.[6][7]

Reaction Pathway Rationale: The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and an acid chloride like phosphorus oxychloride (POCl₃). This electrophilic species attacks the activated aromatic ring of the acetanilide, leading to cyclization and subsequent formation of the 2-chloro-3-formylquinoline product.

Experimental Protocol: Vilsmeier-Haack Cyclization of Acetanilide

-

Objective: To synthesize 2-chloro-3-formylquinoline from acetanilide.

-

Materials:

-

Acetanilide

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool DMF (5.0 eq) to 0 °C.

-

Slowly add POCl₃ (3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add acetanilide (1.0 eq) portion-wise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with saturated sodium bicarbonate until the pH is ~7-8.

-

Extract the product with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

| Parameter | Expected Outcome |

| Yield | 70-90% |

| Appearance | Yellow crystalline solid |

| Key ¹H NMR Signals | Singlet for the aldehyde proton (~10 ppm) |

| Key IR Peaks (cm⁻¹) | ~1690 (C=O, aldehyde), ~760 (C-Cl) |

Part 3: Conversion of Precursors to Boronic Acids/Esters

With the halogenated quinoline precursor in hand, the next critical step is the introduction of the boron moiety. Two primary strategies dominate this transformation: lithiation-borylation and palladium-catalyzed borylation.

Strategy 1: Lithiation-Borylation of Haloquinolines

This classic method involves a lithium-halogen exchange at low temperatures, generating a highly reactive organolithium intermediate.[11] This intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the boronate ester, which can be subsequently hydrolyzed to the boronic acid.[11]

Mechanistic Considerations: The success of this reaction hinges on precise temperature control. The organolithium intermediate is thermally unstable and can undergo side reactions if the temperature is not maintained, typically at -78 °C. Anhydrous conditions are absolutely essential to prevent quenching of the organolithium species by water. The choice of the organolithium reagent (e.g., n-BuLi or s-BuLi) can influence the rate and efficiency of the lithium-halogen exchange.[12][13][14]

Caption: Lithiation-Borylation Workflow.

General Protocol: Lithiation-Borylation

-

Dissolve the 3-bromo-2-alkoxyquinoline precursor in anhydrous THF under argon.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.

-

Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Hydrolyze the resulting boronate ester with aqueous acid to obtain the boronic acid.

Strategy 2: Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation is a powerful and versatile alternative to the lithiation-borylation sequence.[15] It employs a palladium catalyst to couple a haloquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method exhibits excellent functional group tolerance and generally proceeds under milder conditions than the lithiation approach.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the haloquinoline to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can be tailored to the specific substrate.

Caption: Miyaura Borylation Catalytic Cycle.

General Protocol: Miyaura Borylation

-

To a flask, add the 3-halo-2-hydroxyquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add a degassed solvent, such as dioxane or DMF.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

-

Perform an aqueous workup, dry the organic layer, and concentrate.

-

Purify the resulting boronate ester by column chromatography.

Part 4: Applications in Drug Development: The Suzuki-Miyaura Coupling

The ultimate value of synthesizing (2-hydroxyquinolin-3-yl)boronic acid and its precursors lies in their application as coupling partners in C-C bond formation. The Suzuki-Miyaura coupling is a preeminent reaction in this regard, enabling medicinal chemists to forge connections between the quinoline core and a vast array of aryl and heteroaryl fragments.[1][2][16][17] This modular approach accelerates the generation of compound libraries for biological screening and facilitates structure-activity relationship (SAR) studies. Boronic acids are known to be valuable in drug discovery, with several approved drugs containing this moiety.[3][18][19][20]

Caption: Suzuki-Miyaura Coupling Application.

The reaction's tolerance for diverse functional groups and its typically high yields make it an indispensable tool for late-stage functionalization in complex syntheses. The products, 3-aryl-2-hydroxyquinolines, are privileged structures found in many biologically active compounds.

Conclusion

The synthesis of (2-hydroxyquinolin-3-yl)boronic acid precursors is a critical enabling technology in pharmaceutical research. The choice between direct halogenation of quinolin-2(1H)-ones and the constructive Vilsmeier-Haack approach depends on the specific synthetic goals and available starting materials. Subsequently, the conversion to the boronic acid or its ester can be achieved through robust, well-established protocols like lithiation-borylation or the more modern and often more forgiving palladium-catalyzed Miyaura borylation. A thorough understanding of the mechanisms and practical considerations behind each of these steps allows the research scientist to navigate the synthetic challenges effectively, paving the way for the discovery of novel quinoline-based therapeutics.

References

-

A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Taylor & Francis Online. Available from: [Link]

-

Synthesis, saccharide-binding and anti-cancer cell proliferation properties of arylboronic acid derivatives of indoquinolines. PubMed. Available from: [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available from: [Link]

-

3-hydroxyquinoline. Organic Syntheses. Available from: [Link]

-

A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Taylor & Francis Online. Available from: [Link]

-

Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation - Synthesis of Chiral 1,2- and 1,4-Dihydroquinolines. PubMed. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available from: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]

-

Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. National Institutes of Health. Available from: [Link]

-

A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Sci-Hub. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]

-

Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. ResearchGate. Available from: [Link]

-

An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Semantic Scholar. Available from: [Link]

-

Lithiation- Borylation in Synthesis. University of Bristol. Available from: [Link]

-

New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. Available from: [Link]

-

Synthesis of boronic acids 26, 29a, 29b and 33. Reagents and conditions. ResearchGate. Available from: [Link]

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. National Institutes of Health. Available from: [Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

-

Design and discovery of boronic acid drugs. PubMed. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

-

Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. Available from: [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available from: [Link]

Sources

- 1. Sci-Hub. A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids / Advanced Synthesis & Catalysis, 2011 [sci-hub.jp]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. acgpubs.org [acgpubs.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation - Synthesis of Chiral 1,2- and 1,4-Dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Quinoline Boronic Acids: From Reversible Covalent Inhibitors to ROS-Activated Pro-Drugs

Executive Summary

The fusion of the quinoline scaffold —a privileged structure in medicinal chemistry known for its DNA-intercalating and kinase-binding properties—with boronic acid moieties creates a unique class of bioactive molecules.[1][2] Unlike traditional drugs that rely solely on non-covalent interactions (hydrogen bonding, Van der Waals forces), quinoline boronic acids (QBAs) exploit the empty p-orbital of the boron atom to engage in reversible covalent bonding with nucleophilic residues (Serine, Threonine, Cysteine) in target proteins. Furthermore, the boronic acid group can function as a "chemical trigger," masking toxic pharmacophores until activated by specific biological environments, such as the oxidative stress burst in macrophages.

This technical guide analyzes the dual nature of QBAs: as direct kinase/proteasome inhibitors and as ROS-activated pro-drugs for antimicrobial therapy.

Part 1: Chemical Logic & Pharmacophore Design

The therapeutic potency of quinoline boronic acids stems from two distinct chemical behaviors of the boronic acid (

-

Reversible Covalent Warhead (The "Velcro" Effect):

-

Mechanism: The boron atom acts as a Lewis acid. Upon entering an enzyme active site, it is attacked by a nucleophilic side chain (e.g., the hydroxyl group of Serine or Threonine), forming a tetrahedral boronate adduct.

-

Advantage: This bond is stronger than non-covalent interactions (

often in the low nanomolar range) but, unlike Michael acceptors (e.g., acrylamides), it is reversible. This reduces the risk of permanent off-target haptenization and immunotoxicity.[3] -

Application: Kinase inhibitors (CLK/ROCK) and Proteasome inhibitors.

-

-

Oxidative "Uncaging" Switch:

-

Mechanism: Boronic acids are susceptible to oxidation by Reactive Oxygen Species (ROS) like hydrogen peroxide (

) and peroxynitrite ( -

Advantage: This allows for the design of "Pro-Chelators." A non-toxic quinoline boronic acid can be systemically administered; only upon encountering high ROS (e.g., inside an infected macrophage) does it convert to the active 8-hydroxyquinoline, which then chelates metals and kills pathogens.

-

Part 2: Therapeutic Applications & Mechanisms

Case Study 1: Anticancer Activity (Dual CLK/ROCK Inhibition)

Recent studies have identified boronic acid-containing pyrazolo[4,3-f]quinolines as potent inhibitors of CDC-like kinase (CLK) and Rho-associated protein kinase (ROCK).

-

Lead Compounds: HSD1400 and HSD1791.

-

Mechanism of Action: These compounds bind to the ATP-binding pocket of CLK and ROCK. The boronic acid moiety likely forms a reversible covalent bond with residues in the active site or interacts via strong hydrogen bonding networks unique to the boronate geometry.

-

Biological Outcome:

-

CLK Inhibition: Disrupts RNA splicing, leading to the accumulation of aberrant transcripts.

-

ROCK Inhibition: Impairs cancer cell migration and metastasis.

-

Phenotype: Induction of DNA damage (upregulation of p-H2AX) and cell cycle arrest in G2/M phase.

-

Visualization: CLK/ROCK Signaling & Inhibition

Caption: Dual inhibition pathway of HSD1400 disrupting RNA splicing and cytoskeletal dynamics, leading to apoptosis.

Case Study 2: Antimicrobial "Smart Bombs" (ROS-Activated Pro-Chelators)

The compound QBP (Quinoline Boronate Prochelator) exemplifies the "uncaging" strategy.

-

The Problem: 8-Hydroxyquinoline (8HQ) is a potent antimicrobial that kills by chelating copper (Cu) and becoming toxic. However, direct administration of 8HQ is toxic to host tissues.

-

The Solution: Mask the 8-hydroxyl group as a boronic acid ester (QBP). QBP is unable to chelate copper and is non-toxic.

-

Activation: When QBP enters a macrophage infected with Salmonella or Cryptococcus, the high levels of ROS produced by the macrophage oxidize the boronic acid, releasing free 8HQ specifically at the site of infection.

Visualization: ROS Activation Mechanism

Caption: The "Trojan Horse" mechanism of QBP. The boronic acid masks toxicity until removed by host-derived ROS.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for Quinoline Boronic Acid derivatives, comparing the impact of the boron position and auxiliary substitutions.

| Compound Class | R-Group (Position) | Boron Moiety | Target/Activity | IC50 / MIC | Key Insight |

| Pyrazolo-quinoline | N/A | Boronic Acid (C-linked) | CLK1 / CLK2 | ~25 nM | Methylation of the pyrazole ring (HSD1791) improves selectivity for CLK over ROCK compared to HSD1400. |

| Pyrazolo-quinoline | N/A | Boronic Acid (C-linked) | ROCK2 | < 25 nM | Dual inhibition is retained; boronic acid is essential for high potency (vs. carboxylic acid analogs). |

| 8-Quinolyl | 8-Position | Boronic Ester (Pinacol) | Cryptococcus neoformans | >100 µM (Inactive) | The ester/acid form is inactive (non-chelating) until oxidized. Acts as a stable pro-drug. |

| 8-Quinolyl | 8-Position | Hydroxyl (Active form) | Cryptococcus neoformans | < 1 µM (with Cu) | Once the boron is removed (simulating ROS activation), potency is restored via copper toxicity. |

| Quinoline-5-sulfonamide | 5-Position | Boronic Acid | Antibacterial (MRSA) | Moderate | Sulfonamide linkage often reduces potency compared to direct ring fusion; boronic acid adds solubility but less specific binding here. |

Part 4: Experimental Protocols

Protocol 1: Synthesis of Quinoline-4-Boronic Acid (Miyaura Borylation)

A robust method for installing the boronic acid moiety onto the quinoline scaffold.

Reagents:

-

4-Chloroquinoline (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.2 equiv) - (3 mol%)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Setup: In a glovebox or under Argon, charge a Schlenk flask with 4-chloroquinoline,

, -

Solvation: Add anhydrous 1,4-dioxane. Degas the solution by bubbling Argon for 10 minutes to remove

(critical to prevent homocoupling). -

Reaction: Seal the flask and heat to 80–100°C for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc). The boronate ester is typically less polar than the starting halide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography. Note: Boronic esters can degrade on silica; use neutral alumina or rapid silica chromatography.

-

Hydrolysis (Optional): To obtain the free boronic acid, treat the pinacol ester with

in Acetone/Water, followed by acid hydrolysis (

Protocol 2: ROS-Activation Assay (Pro-Drug Validation)

Validates if a quinoline boronic acid functions as an ROS-sensitive pro-drug.

Materials:

-

Compound: QBP (10 mM stock in DMSO).

-

Oxidant:

(30% stock) or Peroxynitrite donor (SIN-1). -

Detection: UV-Vis Spectrophotometer or HPLC.

Workflow:

-

Baseline: Prepare a 50 µM solution of QBP in PBS (pH 7.4). Record UV-Vis spectrum (200–500 nm). QBP typically absorbs at ~240/300 nm but lacks the shift characteristic of the phenol.

-

Activation: Add

(final concentration 100 µM to 1 mM) to the cuvette. -

Kinetics: Measure absorbance every 5 minutes for 60 minutes.

-

Validation: Look for the appearance of a new peak at ~260 nm (characteristic of 8-hydroxyquinoline) or a colorimetric change if Copper (

) is added (formation of a yellow/green complex). -

Control: Run a parallel sample without oxidant to ensure stability of the boronic acid in PBS.

References

-

Dayal, N., et al. (2019).[6][7][8] "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties." European Journal of Medicinal Chemistry.

-

Kielar, F., et al. (2012).[5] "Exploiting Innate Immune Cell Activation of a Copper-Dependent Antimicrobial Agent during Infection." PLoS Pathogens.

-

Gupta, S. S., et al. (2020). "Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction." Asian Journal of Organic Chemistry. [9]

-

CymitQuimica. (n.d.). "2-Quinolinyl-boronic acid: Properties and Applications."

-

Mons, E., et al. (2024).[10] "Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action."[10][11] ACS Chemical Biology.[6][10]

Sources

- 1. d-nb.info [d-nb.info]

- 2. CAS 745784-12-7: 2-quinolinyl-boronic acid | CymitQuimica [cymitquimica.com]

- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploiting Innate Immune Cell Activation of a Copper-Dependent Antimicrobial Agent during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sintim Research Group - Publications [sites.google.com]

- 7. Frontiers | Rock inhibitors in Alzheimer’s disease [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of (2-Hydroxyquinolin-3-yl)boronic Acid in Modern Organic Synthesis: A Technical Guide

Introduction: The Quinoline Scaffold and the Rise of a Versatile Building Block

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities and valuable photophysical properties.[1][2] Its derivatives have found applications as anticancer, antibacterial, and antiviral agents.[1][2] The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profiles of these derivatives.[1] Within this context, (2-Hydroxyquinolin-3-yl)boronic acid has emerged as a particularly valuable and versatile building block in organic synthesis. Its unique structural features and reactivity allow for the efficient construction of complex molecular architectures, making it a sought-after tool for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on practical insights and methodologies.

Understanding the Tautomeric Nature: 2-Hydroxyquinoline vs. 2-Quinolone

A critical aspect of (2-Hydroxyquinolin-3-yl)boronic acid's chemistry is the tautomeric equilibrium between its enol (2-hydroxyquinoline) and keto (2-quinolone) forms. Spectroscopic and computational studies have shown that the 2-quinolone form is the predominant tautomer in nonaqueous phases and the solid state.[3] This preference is attributed to the thermodynamic stability of the cyclic amide (lactam) structure and its ability to form strong intermolecular hydrogen bonds.[3] This tautomerism significantly influences the molecule's reactivity, particularly in cross-coupling reactions where the nature of the N-H bond in the 2-quinolone form plays a key role.

Synthesis of (2-Hydroxyquinolin-3-yl)boronic Acid: A Two-Step Approach

The synthesis of (2-Hydroxyquinolin-3-yl)boronic acid is typically achieved through a two-step sequence involving the formation of a stable boronate ester precursor followed by its hydrolysis. A common and effective strategy is the palladium-catalyzed Miyaura borylation of a 3-halo-2-quinolone.[4]

Step 1: Palladium-Catalyzed Miyaura Borylation to form 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

This step involves the cross-coupling of a 3-halo-2-quinolone (e.g., 3-bromo-2-quinolone) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The pinacol ester is generally stable and can be purified by chromatography.[4]

Experimental Protocol: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (Representative)

-

Reactants:

-

3-Bromoquinolin-2(1H)-one (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromoquinolin-2(1H)-one, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one as a solid.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the boronic ester product.

-

Anhydrous Solvent: Water can lead to premature hydrolysis of the boronic ester and can also affect the catalytic activity.

-

Base (KOAc): Essential for the transmetalation step in the catalytic cycle. Potassium acetate is a commonly used base for Miyaura borylations.

-

Catalyst (Pd(dppf)Cl₂): A robust and widely used catalyst for cross-coupling reactions, known for its efficiency in borylation reactions.

-

Purification: Flash chromatography is a standard and effective method for isolating the desired pinacol ester from the reaction mixture.

Step 2: Hydrolysis to (2-Hydroxyquinolin-3-yl)boronic acid

The pinacol ester is then hydrolyzed to the corresponding boronic acid. This can be achieved under acidic or basic conditions, or through transesterification.[5][6]

Experimental Protocol: Hydrolysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

-

Reactants:

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (1.0 equiv)

-

Aqueous Hydrochloric Acid (e.g., 2 M HCl)

-

Ether or Dichloromethane

-

-

Procedure:

-

Dissolve the boronate ester in a suitable organic solvent such as ether or dichloromethane.

-

Add an aqueous solution of hydrochloric acid.

-

Stir the biphasic mixture vigorously at room temperature for 1-4 hours. Monitor the progress of the hydrolysis by TLC.

-

Separate the organic layer.

-